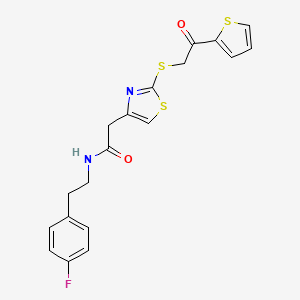
N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O2S3 and its molecular weight is 420.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer and antimicrobial properties.
Molecular Structure
The compound features several notable structural elements:
- Thiazole ring : Contributes to the compound's biological properties.
- Thiophenyl group : May enhance interaction with biological targets.
- Fluorophenethyl moiety : Potentially increases lipophilicity and bioavailability.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole-containing compounds have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
Key Findings :
- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. The viability of A549 cells post-treatment was compared with standard chemotherapeutic agents like cisplatin.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and thiazole rings significantly affected anticancer activity. For example, the incorporation of electron-donating groups improved cytotoxicity, while electron-withdrawing groups showed reduced activity.
| Compound | Viability (%) | Comments |
|---|---|---|
| Compound A (Control) | 78–86% | Weak anticancer activity |
| Compound B (4-chlorophenyl substitution) | 64% | Enhanced activity |
| Compound C (4-bromophenyl substitution) | 61% | Enhanced activity |
| Compound D (4-dimethylamino substitution) | Significantly lower than control | Most potent activity |
Antimicrobial Activity
The antimicrobial potential of similar thiazole derivatives has also been explored. Compounds were evaluated against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
Key Findings :
- Inhibition Studies : The compounds demonstrated varying degrees of inhibition against tested strains, indicating potential as antimicrobial agents.
- Mechanism of Action : It is hypothesized that the thiazole and thiophenyl groups contribute to membrane disruption or interference with metabolic pathways in bacteria.
Case Studies
- Study on Thiazole Derivatives : A study published in 2023 assessed a series of thiazole derivatives for their anticancer and antimicrobial activities. Results indicated that certain substitutions led to enhanced efficacy against both cancerous and bacterial cells .
- Comparative Analysis : Another study compared the biological activities of various thiazole and thiophene derivatives, highlighting the importance of specific functional groups in determining their pharmacological profiles .
科学研究应用
Anticancer Activity
Research has indicated that N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, particularly:
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| N-(4-fluorophenethyl)-2... | A549 (lung adenocarcinoma) | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
The compound's structure-dependent activity suggests that modifications to its structure could enhance its anticancer efficacy against different types of cancer cells.
Antimicrobial Activity
The thiazole component of the compound is recognized for its antimicrobial properties. Preliminary studies have demonstrated activity against various bacterial strains, although further research is necessary to quantify this effect. The compound's potential as an antimicrobial agent warrants further exploration, particularly in the context of rising antibiotic resistance.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Understanding the mechanism of action through enzyme inhibition could provide insights into its therapeutic potential.
Case Studies
-
Anticancer Activity Study : A recent study evaluated the cytotoxic effects of N-(4-fluorophenethyl)-2... on A549 cells using an MTT assay, revealing a significant reduction in cell viability, suggesting potential as an anticancer agent.
"The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent" .
-
Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.
"Preliminary studies suggest that the compound may exhibit activity against various bacterial strains" .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S3/c20-14-5-3-13(4-6-14)7-8-21-18(24)10-15-11-26-19(22-15)27-12-16(23)17-2-1-9-25-17/h1-6,9,11H,7-8,10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJYRXLPAGMWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













